2-(Bromomethyl)furan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

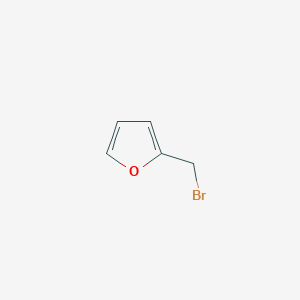

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVCNWQCJCMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404771 | |

| Record name | 2-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-18-7 | |

| Record name | 2-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for 2-(Bromomethyl)furan characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block, extensively utilized as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the furan moiety into more complex molecular architectures.[1] Given its inherent reactivity and potential for degradation, rigorous characterization is paramount to ensure the identity, purity, and stability of the material. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unambiguous structural elucidation of this compound, grounded in field-proven insights and authoritative data.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound (C₅H₅BrO, Molar Mass: ~161.00 g/mol ) is the foundation of its chemical behavior.[2] The molecule consists of a five-membered aromatic furan ring substituted at the C2 position with a bromomethyl (-CH₂Br) group. This unique combination of an aromatic heterocycle and a reactive alkyl halide dictates its characteristic spectroscopic fingerprint.

A multi-faceted analytical approach is non-negotiable for complete and trustworthy characterization. While Mass Spectrometry confirms the molecular weight and elemental composition, and IR Spectroscopy identifies key functional groups, only NMR spectroscopy can provide the detailed atomic connectivity required for unambiguous structural confirmation.[3]

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the cornerstone of structural analysis for this compound, providing precise information about the chemical environment of each hydrogen and carbon atom.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is standard for this compound as it is an excellent solvent and its residual proton signal (δ ~7.26 ppm) typically does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for calibrating the chemical shift axis.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen environments in the molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for a good signal-to-noise ratio).

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals.

Data Interpretation and Analysis The ¹H NMR spectrum exhibits three distinct sets of signals corresponding to the three unique proton environments.

-

Furan Ring Protons (H3, H4, H5): These protons appear in the aromatic region (δ 6.0-7.5 ppm).[3][4]

-

H5: Typically the most downfield furan proton due to its proximity to the electronegative oxygen atom, appearing as a doublet of doublets around δ 7.4 ppm.

-

H3 & H4: These protons appear as a multiplet or two distinct signals around δ 6.3-6.4 ppm. Their close chemical shifts often result in complex (second-order) coupling patterns.

-

-

Bromomethyl Protons (H6): This signal appears as a sharp singlet around δ 4.5 ppm.[3] Its downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent electronegative bromine atom. The integration of this peak should correspond to two protons.

Table 1: Summary of ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H5 | ~7.4 | Doublet of Doublets (dd) | 1H |

| H3 | ~6.35 | Doublet (d) | 1H |

| H4 | ~6.32 | Doublet of Doublets (dd) | 1H |

| H6 (-CH₂Br) | ~4.5 | Singlet (s) | 2H |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by defining the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ ~77.16 ppm).

Data Interpretation and Analysis The proton-decoupled ¹³C NMR spectrum will show four signals for the furan ring carbons and one for the bromomethyl carbon.

-

Furan Ring Carbons (C2, C3, C4, C5): These appear in the range of δ 110-155 ppm.

-

C2 & C5: The carbons directly attached to the oxygen (C2 and C5) are the most deshielded, appearing furthest downfield. C2, being substituted with the bromomethyl group, is typically observed around δ 152 ppm, while C5 is around δ 144 ppm.

-

C3 & C4: These carbons appear more upfield, typically around δ 110-112 ppm.

-

-

Bromomethyl Carbon (C6): This carbon is significantly deshielded by the attached bromine atom and appears around δ 27-28 ppm. This is a highly characteristic peak for a primary alkyl bromide.

Table 2: Summary of ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~152 |

| C5 | ~144 |

| C4 | ~112 |

| C3 | ~111 |

| C6 (-CH₂Br) | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Expertise & Experience: For a liquid sample like this compound, the simplest and most common method is to acquire the spectrum as a thin film (neat). A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are transparent to IR radiation.

Experimental Protocol: FT-IR Acquisition (Neat Film)

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place one drop of this compound onto a salt plate and cover with a second plate.

-

Acquisition: Mount the plates in the spectrometer and acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis The IR spectrum provides a distinct fingerprint, confirming both the furan ring and the alkyl bromide functionality.

-

Furan Ring Vibrations:

-

=C-H Stretch (Aromatic): A sharp peak observed just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).

-

C=C Stretch: One or more strong bands in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch: A strong, characteristic band for the furan ring ether linkage, typically appearing around 1020 cm⁻¹.[5]

-

-

Bromomethyl Group Vibrations:

-

-C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).

-

C-Br Stretch: This vibration appears in the fingerprint region, typically between 600-500 cm⁻¹. Its presence is a key diagnostic feature.

-

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | =C-H Stretch | Furan Ring |

| ~2950 | -C-H Stretch | -CH₂- |

| ~1590, ~1500 | C=C Stretch | Furan Ring |

| ~1020 | C-O-C Stretch | Furan Ring |

| ~600 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing evidence of the elemental formula.

Expertise & Experience: Electron Ionization (EI) is a common technique for volatile, small molecules like this compound. A key diagnostic feature to look for is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 (roughly 1:1) ratio. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 mass units.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (standardly 70 eV) to generate positively charged ions (cations and radical cations).

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis The mass spectrum provides definitive proof of the molecular weight and the presence of a single bromine atom.

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 160 (for C₅H₅⁷⁹BrO) and m/z 162 (for C₅H₅⁸¹BrO). This is the most crucial diagnostic feature.[3]

-

Key Fragmentation: A prominent peak is expected at m/z 81 , corresponding to the loss of the bromine radical (•Br) to form the stable furfuryl cation [C₅H₅O]⁺. This fragment confirms the connectivity of the bromomethyl group to the furan ring.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Significance |

|---|---|---|

| 160 / 162 | [C₅H₅BrO]⁺ | Molecular Ion (M⁺, M+2), confirms bromine presence |

| 81 | [C₅H₅O]⁺ | Loss of •Br, confirms furfuryl structure |

Integrated Analytical Workflow: A Self-Validating System

Relying on a single analytical technique is insufficient for the rigorous standards of pharmaceutical and materials science. A holistic and integrated workflow ensures the highest level of confidence in the material's identity and purity.

Caption: Integrated workflow for the robust spectroscopic characterization of this compound.

This workflow demonstrates a self-validating system. MS first confirms the correct mass and elemental composition. IR then validates the presence of the required functional groups. Finally, NMR provides the definitive, high-resolution structural proof, confirming the precise arrangement of atoms. Any deviation at any stage prompts a re-evaluation, ensuring that only correctly identified and pure material proceeds to the next stage of research or development.

References

-

LookChem, "Unlocking Chemical Synthesis: The Power of this compound", LookChem, [Link]

-

PubChem, "this compound | C5H5BrO | CID 4603765", National Institutes of Health, [Link]

-

International Journal of Pharmaceutical Sciences Review and Research, "Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives", Global Research Online, [Link]

-

Chemsrc, "this compound | CAS#:4437-18-7", Chemsrc, [Link]

-

MDPI, "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d", MDPI, [Link]

-

SCIENCE & INNOVATION, "ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION", Open Science, [Link]

-

ResearchGate, "A vibrational spectroscopic study on furan and its hydrated derivatives", ResearchGate, [Link]

-

Doc Brown's Chemistry, "13C NMR spectrum: 2-bromo-2-methylpropane", Doc Brown's Chemistry, [Link]

-

ResearchGate, "1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3", ResearchGate, [Link]

Sources

A Comprehensive Guide to the Nomenclature and Synonyms of 2-(Bromomethyl)furan: A Keystone Building Block in Synthetic Chemistry

Introduction: The Strategic Importance of Precise Chemical Identification

In the landscape of modern drug discovery and fine chemical synthesis, the unambiguous identification of reagents and intermediates is paramount. 2-(Bromomethyl)furan, a versatile heterocyclic compound, serves as a critical building block for a wide array of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactive bromomethyl group attached to the furan ring, which allows for its facile incorporation into larger molecules through nucleophilic substitution reactions.[1][3] This guide provides an in-depth overview of the synonyms, alternative names, and key identifiers for this compound, offering researchers, scientists, and drug development professionals a definitive resource for its accurate identification and sourcing.

Primary Chemical Identifiers

The foundation of any chemical's identity lies in its systematic nomenclature and universally recognized registration numbers. For this compound, these are:

The IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, preventing confusion that can arise from the use of multiple synonyms.

Common Synonyms and Trivial Names

In laboratory practice and commercial sourcing, several synonyms for this compound are frequently encountered. Understanding these common names is crucial for efficient literature searches and procurement.

| Synonym | Notes |

| Furfuryl bromide | This is one of the most common trivial names. "Furfuryl" refers to the furan-2-ylmethyl group.[1][2][4][6][7] |

| 2-Furylmethyl bromide | A semi-systematic name that is also widely used and clearly indicates the structure.[1][6] |

| α-Furfuryl Bromide | The 'alpha' designation specifies that the substitution is on the carbon adjacent to the furan ring.[8] |

The prevalence of these names in scientific literature and supplier catalogs makes them essential to recognize.

Systematic and Other Alternative Names

Beyond the most common synonyms, a variety of other names may be found in chemical databases and older literature. These are often generated based on different nomenclature systems or are database-specific identifiers.

Key Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C5H5BrO | [1][4][5][6] |

| Molecular Weight | 161.00 g/mol | [1][4] |

| Boiling Point | 155 °C | [6] |

| Density | 1.582 g/cm³ | [6] |

| Flash Point | 47 °C | [6] |

Structural and Database Identifiers

For computational chemistry, database searching, and unambiguous digital representation, the following identifiers are essential:

| Identifier Type | Identifier | Source |

| SMILES | C1=COC(=C1)CBr | [4] |

| InChI | InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | [4] |

| InChIKey | CEFVCNWQCJCMHZ-UHFFFAOYSA-N | [3][4] |

These machine-readable formats are fundamental for cheminformatics and data-driven research.

Caption: Key identifiers and applications of this compound.

Synthetic Context: The Genesis of a Versatile Reagent

The primary route to this compound is through the allylic bromination of 2-methylfuran.[3] This reaction, often employing N-bromosuccinimide (NBS) as the bromine source, is a cornerstone of its industrial production. The choice of NBS is strategic as it provides a low, steady concentration of bromine, which favors substitution at the methyl group over electrophilic addition to the furan ring.[3]

Protocol: Synthesis of this compound via Radical Bromination

This protocol is a generalized representation based on established methodologies.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylfuran in a suitable nonpolar solvent (e.g., carbon tetrachloride).

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide) to the solution.

-

Reaction Conditions: Heat the mixture to reflux. The reaction can also be initiated using UV light.

-

Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution to remove any remaining impurities. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Caption: Simplified workflow for the synthesis of this compound.

Handling and Safety Considerations

This compound is a reactive and potentially hazardous chemical. Proper handling is essential to ensure laboratory safety. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][10]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.

Conclusion

This compound is a molecule of significant strategic importance in synthetic organic chemistry. A thorough understanding of its various names and identifiers is fundamental for any researcher working with this compound. This guide has provided a consolidated and technically grounded overview of its nomenclature, properties, synthesis, and handling. By leveraging this information, scientists and developers can ensure accuracy in their research and development endeavors, ultimately facilitating the discovery and creation of novel chemical entities.

References

- Unlocking Chemical Synthesis: The Power of this compound. (URL: )

- Exploring the Applications of 2-Furylmethyl Bromide in Modern Chemical Synthesis. (URL: )

- Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem.

- α-Furfuryl Bromide (2-Bromomethylfuran). Journal of the American Chemical Society. (URL: )

- This compound | 4437-18-7. Benchchem. (URL: )

- 2-(Bromomethyl)tetrahydrofuran | 1192-30-9. Sigma-Aldrich. (URL: )

- This compound - Safety Data Sheet. ChemicalBook. (2022-08-11). (URL: )

- This compound | C5H5BrO | CID 4603765 - PubChem.

- This compound | 4437-18-7. ChemicalBook. (URL: )

- Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry (RSC Publishing). (2024-04-10). (URL: )

- 4437-18-7, this compound Formula. Echemi. (URL: )

- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. (URL: )

- CAS 4437-18-7 MFCD11974961-2-(bromomethyl)furan. LabNovo. (URL: )

- Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 - PubChem.

- Furans, thiophenes and related heterocycles in drug discovery. PubMed. (URL: )

- Application of furan derivative in medicinal field.

- Safety Data Sheet: 2-Methylfuran. Carl ROTH. (URL: )

- SAFETY DATA SHEET. Fisher Scientific. (2009-02-09). (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4437-18-7 | Benchchem [benchchem.com]

- 4. This compound | C5H5BrO | CID 4603765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 4437-18-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Methodological & Application

The Versatility of 2-(Bromomethyl)furan: A Gateway to Novel Agrochemicals

Introduction: The Strategic Importance of the Furan Moiety in Agrochemical Design

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in the development of biologically active compounds.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a valuable building block for synthesizing novel agrochemicals.[2] Among the numerous furan derivatives, 2-(Bromomethyl)furan stands out as a particularly versatile and reactive intermediate. The presence of the bromomethyl group provides a highly effective electrophilic site, enabling the facile introduction of the furan moiety into a diverse range of molecular architectures through nucleophilic substitution reactions.[2] This reactivity is the cornerstone of its utility in the production of a new generation of fungicides, insecticides, and herbicides, contributing to enhanced agricultural productivity and food security.[2][3]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical production. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the synthetic strategies employed.

Core Chemistry: The Power of Nucleophilic Substitution

The primary reactivity of this compound lies in the susceptibility of the bromomethyl group to nucleophilic attack. The bromine atom is an excellent leaving group, readily displaced by a wide array of nucleophiles, including amines, thiols, and azoles. This SN2 reaction is the fundamental transformation that allows for the construction of complex agrochemical molecules.

Figure 2: Workflow for the synthesis of a triazole fungicide precursor.

Materials:

-

This compound (1.0 eq)

-

1,2,4-Triazole (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a stirred solution of 1,2,4-triazole in acetonitrile, add potassium carbonate.

-

Add this compound dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 1-((furan-2-yl)methyl)-1H-1,2,4-triazole derivative.

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| This compound | 161.00 | 1.0 |

| 1,2,4-Triazole | 69.07 | 1.1 |

| Potassium Carbonate | 138.21 | 1.5 |

Table 1: Reactant specifications for triazole fungicide precursor synthesis.

Synthesis of Furan-Carboxamide Fungicides

Carboxamide fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are another important class of agrochemicals. [4]The furan-carboxamide scaffold has shown promising antifungal activity. [5]this compound can be converted to furan-2-carboxylic acid, a key precursor for these compounds.

This protocol outlines the conversion of this compound to furan-2-carboxylic acid followed by amidation to form a furan-carboxamide derivative.

Rationale: The first step involves the oxidation of the bromomethyl group to a carboxylic acid. A common method is via the Sommelet reaction or by conversion to the corresponding nitrile followed by hydrolysis. A more direct approach involves a two-step process of forming the Grignard reagent followed by carboxylation with CO₂. The subsequent amidation of the carboxylic acid with a desired amine is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in the presence of a base to scavenge the HCl byproduct. [6]

Figure 3: Two-step synthesis of a furan-carboxamide fungicide.

Step 1: Synthesis of Furan-2-carboxylic acid

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Dry Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

Activate magnesium turnings in a dry flask under a nitrogen atmosphere.

-

Add a solution of this compound in dry THF dropwise to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining this compound solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath and carefully add crushed dry ice.

-

Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride, followed by acidification with dilute HCl.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield furan-2-carboxylic acid.

Step 2: Synthesis of the Furan-Carboxamide

Materials:

-

Furan-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Substituted Amine (e.g., aniline derivative) (1.0 eq)

-

Pyridine (as a base)

-

Dichloromethane (DCM)

Procedure:

-

Suspend furan-2-carboxylic acid in dichloromethane.

-

Add thionyl chloride dropwise at 0°C and then allow the reaction to stir at room temperature until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude furoyl chloride.

-

Dissolve the crude furoyl chloride in fresh dichloromethane and cool to 0°C.

-

Add a solution of the desired amine and pyridine in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure furan-carboxamide.

Application in Insecticide Synthesis

The furan moiety is also present in several classes of insecticides, including the neonicotinoids. [7]While the commercial synthesis of some furan-containing neonicotinoids like dinotefuran starts from different precursors, this compound provides a viable entry point for the synthesis of novel analogs.

Synthesis of Neonicotinoid Analogs

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death. [7]The synthesis of furan-based neonicotinoid analogs can be accomplished by reacting this compound with a suitable nitroguanidine or cyanoamidine derivative.

This protocol describes a plausible synthetic route to a dinotefuran analog starting from this compound.

Rationale: This synthesis involves the nucleophilic substitution of the bromide in this compound with the amine group of a nitroguanidine derivative. The reaction is typically carried out in a polar solvent with a base to facilitate the reaction and neutralize the HBr byproduct.

Figure 4: Synthetic workflow for a dinotefuran analog.

Materials:

-

This compound (1.0 eq)

-

N-methyl-N'-nitroguanidine (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of N-methyl-N'-nitroguanidine in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-70°C and stir for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the dinotefuran analog.

| Agrochemical Class | Example Structure | Biological Activity (LC₅₀/EC₅₀) |

| Triazole Fungicide | 1-((Furan-2-yl)methyl)-1H-1,2,4-triazole derivative | Varies with substitution |

| Carboxamide Fungicide | Furan-carboxamide derivative | Varies with substitution |

| Neonicotinoid Insecticide | Dinotefuran Analog | Varies with substitution |

Table 2: Examples of agrochemicals derivable from this compound and their potential biological activities.

Application in Herbicide Synthesis

Furan-containing compounds have also demonstrated herbicidal activity. [1]The introduction of a furfuryl group can modulate the biological properties of known herbicidal scaffolds.

Synthesis of Furan-Containing Herbicidal Analogs

The synthesis of herbicidal analogs often involves the coupling of this compound with a molecule known to possess herbicidal properties, thereby creating a novel hybrid compound with potentially enhanced or altered activity.

This protocol describes the synthesis of a furan-containing urea derivative, a class of compounds known for their herbicidal activity.

Rationale: The synthesis begins with the conversion of this compound to furfurylamine. This is a standard nucleophilic substitution using a source of ammonia. The resulting amine is then reacted with a substituted isocyanate to form the urea linkage. The choice of isocyanate is crucial as it will largely determine the herbicidal efficacy and selectivity of the final product.

Figure 5: Two-step synthesis of a furan-containing urea herbicide analog.

Step 1: Synthesis of Furfurylamine

Materials:

-

This compound (1.0 eq)

-

Aqueous Ammonia (NH₃, excess)

-

Ethanol

Procedure:

-

In a pressure vessel, dissolve this compound in ethanol.

-

Add an excess of concentrated aqueous ammonia.

-

Seal the vessel and heat the mixture to 80-100°C for 4-6 hours.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude furfurylamine, which can be used in the next step without further purification.

Step 2: Synthesis of the Furan-Urea Derivative

Materials:

-

Furfurylamine (1.0 eq)

-

Substituted Isocyanate (e.g., phenyl isocyanate) (1.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve furfurylamine in dichloromethane and cool the solution to 0°C.

-

Add the substituted isocyanate dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Wash the solid product with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure furan-containing urea derivative.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its inherent reactivity, primarily through nucleophilic substitution, allows for the efficient incorporation of the furan moiety into a wide range of molecular scaffolds. This guide has provided detailed protocols and the underlying chemical principles for the synthesis of furan-containing fungicides, insecticides, and herbicides. By understanding and applying these methodologies, researchers can further explore the chemical space around the furan core to develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

-

Unlocking Chemical Synthesis: The Power of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. [Link]

- A process for preparation of fungicidally active triazole compounds. (n.d.).

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

-

A NEW SYNTHESIS OF 3-(BROMOMETHYL) FURAN-2,5-DIONE. (2008). Société Chimique de Tunisie. [Link]

-

SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. (2023). ResearchGate. [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). MDPI. [Link]

-

Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). National Institutes of Health. [Link]

-

Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2014). ResearchGate. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

-

Furfuryl Alcohol made from Agriculture Waste Review. (2018). ResearchGate. [Link]

-

Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). National Institutes of Health. [Link]

-

The Discovery of Dinotefuran: A Novel Neonicotinoid. (n.d.). PubMed. [Link]

- Nmp-free formulations of neonicotinoids. (n.d.).

-

Exploring the Applications of 2-Furylmethyl Bromide in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). National Institutes of Health. [Link]

- Method for manufacturing herbicides and their intermediates. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Furan synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of dinotefuran: a novel neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Continuous-Flow Microreactor Synthesis with 2-(Bromomethyl)furan

Introduction: Taming a Reactive Intermediate with Flow Chemistry

2-(Bromomethyl)furan is a pivotal, yet notoriously unstable, building block in the synthesis of a diverse array of pharmaceuticals and agrochemicals. Its high reactivity, stemming from the facile displacement of the bromide by nucleophiles, is a double-edged sword. While enabling the construction of complex molecular architectures, it also predisposes the molecule to rapid degradation, dimerization, and other side reactions under conventional batch processing conditions. These challenges often lead to diminished yields, complex purification procedures, and significant safety concerns, particularly at scale.

Continuous-flow microreactor technology offers a transformative solution to these challenges. By conducting reactions within the confined channels of a microreactor, we can exert precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio inherent in these systems facilitates superior heat and mass transfer, enabling rapid and uniform heating or cooling. This level of control is paramount when handling highly reactive species like this compound, as it allows for the rapid consumption of the intermediate in subsequent reactions, thereby minimizing the opportunity for undesired pathways. Furthermore, the small reactor volumes enhance process safety by minimizing the inventory of hazardous materials at any given time.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of continuous-flow microreactor synthesis utilizing this compound. We will delve into the fundamental principles, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.

The Power of Microreactors for Unstable Intermediates

The decision to employ a microreactor for syntheses involving this compound is grounded in several key advantages that directly address the inherent instability of this reagent.

-

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat dissipation.[1] This is critical for managing the exothermicity of many nucleophilic substitution and Grignard reactions, preventing the formation of hotspots that can accelerate decomposition and side-product formation.

-

Precise Residence Time Control: Flow chemistry enables exacting control over the time reactants spend in the reaction zone. For a reactive intermediate like this compound, this means it can be generated in situ and immediately consumed in a subsequent reaction step, a concept known as "telescoping" reactions. This minimizes its lifetime in the free state, drastically reducing the likelihood of degradation.

-

Improved Safety Profile: The small internal volume of microreactors significantly reduces the amount of hazardous material present at any one time.[1] This "small is safer" principle is a cornerstone of modern process safety, mitigating the risks associated with handling thermally sensitive and reactive compounds.

-

Rapid Mixing: Micromixers integrated into flow systems ensure rapid and efficient mixing of reagents, leading to more uniform reaction conditions and often, higher yields and selectivities compared to batch reactors where mixing can be less efficient.

-

Seamless Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "numbering up" – running multiple reactors in parallel. This avoids the often-unpredictable challenges associated with scaling up batch reactions.

The following diagram illustrates a generalized workflow for the continuous-flow synthesis of 2,5-disubstituted furans, a common application of this compound.

Caption: Generalized workflow for the in situ generation and subsequent nucleophilic substitution of this compound in a continuous-flow microreactor system.

Application Protocol 1: Nucleophilic Substitution with N- and S-Nucleophiles

This protocol details the synthesis of 2,5-disubstituted furans via the in situ generation of a 5-aryl-2-(bromomethyl)furan intermediate followed by nucleophilic substitution. This method has been shown to be highly effective, suppressing undesired side reactions such as dimerization and ring-opening of the furan moiety.[2]

Causality of Experimental Choices

-

In Situ Generation: The highly reactive 5-aryl-2-(bromomethyl)furan is generated immediately prior to its reaction with the nucleophile. This is a key strategy to minimize its decomposition.

-

Brønsted Acid Activation: The use of a Brønsted acid, such as hydrobromic acid (HBr), facilitates the conversion of the precursor alcohol to the bromide. The acid protonates the hydroxyl group, turning it into a good leaving group (water).

-

Solvent Selection: A solvent system that ensures the solubility of all reactants and intermediates is crucial. Acetonitrile is a common choice due to its polar aprotic nature and compatibility with a wide range of organic compounds.

-

Residence Time: The residence time in each reactor coil is optimized to ensure complete conversion at each step while minimizing reaction time to prevent side product formation. Short residence times, often in the order of seconds to a few minutes, are typical for these fast reactions in flow.

Experimental Setup

-

Pumps: Three high-precision syringe pumps.

-

Microreactors: Two PFA or glass microreactor coils (e.g., 1 mL internal volume).

-

Mixers: Two T-shaped micromixers.

-

Back Pressure Regulator: To maintain a stable flow and prevent solvent outgassing.

-

Temperature Control: A heating/cooling module for the microreactor coils.

Reagent Preparation

-

Solution A: 5-Aryl-2-(hydroxymethyl)furan (1.0 eq.) in a suitable solvent (e.g., acetonitrile).

-

Solution B: Hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or aqueous solution).

-

Solution C: Nucleophile (e.g., pyrrolidine, thiophenol) (1.2-2.0 eq.) in a suitable solvent (e.g., acetonitrile).

Step-by-Step Protocol

-

System Priming: Prime all pumps and the reactor system with the reaction solvent to remove any air.

-

Flow Initiation: Set the flow rates for each pump according to the desired residence time and stoichiometry. A typical starting point would be a 1:1:1.2 molar ratio of alcohol:HBr:nucleophile.

-

In Situ Bromination: Pump Solution A and Solution B into the first T-mixer. The combined stream then enters the first microreactor coil, which is maintained at the desired temperature (e.g., 25-60 °C). The residence time in this coil should be sufficient for the complete conversion of the alcohol to the bromide (typically 1-5 minutes).

-

Nucleophilic Substitution: The effluent from the first reactor, containing the in situ generated 5-aryl-2-(bromomethyl)furan, is mixed with Solution C in the second T-mixer.

-

Reaction Completion: The resulting mixture flows through the second microreactor coil, maintained at a suitable temperature (e.g., 25-80 °C), to allow the nucleophilic substitution to proceed to completion (typically 1-10 minutes).

-

Product Collection: The product stream exits the second reactor, passes through the back pressure regulator, and is collected in a flask containing a quenching agent if necessary (e.g., saturated sodium bicarbonate solution).

-

Work-up and Analysis: The collected product mixture is then worked up using standard laboratory procedures (e.g., extraction, drying, and solvent evaporation). The purity and yield are determined by techniques such as HPLC, GC-MS, and NMR.

Data Presentation: Representative Nucleophilic Substitution Reactions

| Entry | Nucleophile | Product | Residence Time (Bromination/Substitution) | Temperature (°C) | Yield (%) |

| 1 | Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)-5-phenylfuran | 2 min / 5 min | 25 / 25 | 71 |

| 2 | Thiophenol | 2-((Phenylthio)methyl)-5-phenylfuran | 2 min / 5 min | 25 / 25 | 90 |

| 3 | Potassium Cyanide | 2-(5-Phenylfuran-2-yl)acetonitrile | 2 min / 10 min | 60 / 60 | 59 |

Data adapted from a representative study on the microflow synthesis of 2,5-disubstituted furans.[2]

Application Protocol 2: Proposed Continuous-Flow Grignard Reaction

The formation of a Grignard reagent from this compound is challenging in batch due to the high reactivity of both the starting material and the product. A continuous-flow setup offers a safer and more controlled environment for this transformation. This proposed protocol outlines a conceptual workflow for the continuous generation and subsequent reaction of the 2-(furylmethyl)magnesium bromide.

Causality of Experimental Choices

-

Packed-Bed Reactor: A column packed with magnesium turnings provides a high surface area for the Grignard formation reaction.[3]

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, the entire system, including solvents and glassware, must be scrupulously dried.

-

Initiation: The Grignard reaction can have an induction period. The use of an initiator, such as iodine or 1,2-dibromoethane, can help to start the reaction.[4]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for most Grignard reactions due to its ability to solvate and stabilize the Grignard reagent.

-

Low Temperature: Performing the subsequent reaction with an electrophile at low temperatures can help to control the reactivity and improve selectivity.

Experimental Setup

-

Pumps: Two high-precision syringe or peristaltic pumps.

-

Grignard Reactor: A packed-bed column reactor filled with magnesium turnings.

-

Microreactor: A PFA or glass microreactor coil for the reaction with the electrophile.

-

Mixer: A T-shaped micromixer.

-

Back Pressure Regulator: To maintain a stable flow.

-

Temperature Control: Separate temperature control for the Grignard reactor and the microreactor coil.

Reagent Preparation

-

Solution A: this compound (1.0 eq.) in anhydrous THF.

-

Solution B: Electrophile (e.g., benzaldehyde, acetone) (1.0 eq.) in anhydrous THF.

Step-by-Step Protocol

-

System Preparation: Thoroughly dry all glassware and the packed-bed reactor. Fill the column with magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

-

System Priming: Prime the entire system with anhydrous THF.

-

Grignard Formation: Slowly pump Solution A through the packed-bed reactor containing magnesium turnings. The temperature of the column should be carefully monitored and controlled (e.g., 25-40 °C). A successful initiation is often indicated by a slight exotherm.

-

Reaction with Electrophile: The effluent from the Grignard reactor, containing the 2-(furylmethyl)magnesium bromide, is immediately mixed with Solution B in a T-mixer.

-

Product Formation: The combined stream flows through a microreactor coil, which can be cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reaction with the electrophile.

-

Quenching and Collection: The product stream is collected in a flask containing a quenching solution, such as saturated aqueous ammonium chloride.

-

Work-up and Analysis: The product is isolated and purified using standard techniques.

Caption: Proposed workflow for the continuous-flow formation of 2-(furylmethyl)magnesium bromide and its subsequent reaction with an electrophile.

Safety, Handling, and Troubleshooting

Safety Precautions:

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Grignard reagents are pyrophoric and react violently with water. All operations involving Grignard reagents must be conducted under a dry, inert atmosphere.

-

Ensure that the flow reactor system is properly assembled and leak-checked before starting any reaction.

Troubleshooting:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Incomplete reaction- Reagent degradation- Clogging in the reactor | - Increase residence time or temperature.- Use fresh, high-purity reagents.- Check for precipitates and flush the system. |

| Formation of side products | - Residence time too long- Temperature too high- Poor mixing | - Decrease residence time.- Lower the reaction temperature.- Ensure micromixers are functioning correctly. |

| Unstable flow or pressure fluctuations | - Air bubbles in the lines- Clogging in the reactor or BPR- Pump malfunction | - Degas solvents and prime the system thoroughly.- Filter reagent solutions before use. Flush the system.- Check pump seals and connections. |

| Grignard reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface | - Ensure all components are rigorously dried.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. |

Conclusion: A Path to Safer and More Efficient Synthesis

The adoption of continuous-flow microreactor technology for syntheses involving this compound represents a significant advancement in chemical manufacturing. The ability to precisely control reaction conditions and handle highly reactive intermediates in a safe and efficient manner opens up new possibilities for the synthesis of valuable furan-containing molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of flow chemistry, leading to the development of more robust, scalable, and sustainable synthetic processes.

References

-

Fuse, S., & Matsuura, Y. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. [Link]

-

Fuse, S., & Matsuura, Y. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. [Link]

-

Request PDF. (2025). Development of a Continuous Flow Grignard Reaction to Manufacture a Key Intermediate of Ipatasertib. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Corning Incorporated. (2025). How Microreactors Enhance Safety in Hazardous Reaction Systems. [Link]

-

NIH. (2025). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]

- 3. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Navigating Challenges in 2-(Bromomethyl)furan Couplings

Welcome to the technical support center for 2-(bromomethyl)furan coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our aim is to empower you with the scientific understanding and practical protocols necessary to overcome low conversion rates and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, reactivity, and stability of this compound in coupling reactions.

Q1: Why is this compound prone to decomposition, and what are the typical decomposition pathways?

A1: this compound possesses a benzylic-like bromide that is highly activated towards both nucleophilic substitution and elimination reactions. Its instability is primarily attributed to two factors:

-

High Reactivity of the Bromomethyl Group: The C-Br bond is readily cleaved, making the molecule susceptible to reaction with various nucleophiles, including solvents and bases.[1]

-

Furan Ring Instability: The furan ring itself can be sensitive to acidic or strongly basic conditions, as well as certain transition metal catalysts, potentially leading to ring-opening or polymerization.[2][3]

Common decomposition pathways include:

-

Hydrolysis: Reaction with residual water to form 2-(hydroxymethyl)furan.

-

Solvolysis: Reaction with alcohol or amine solvents.

-

Elimination: Formation of furan-2-ylmethanide anion under strongly basic conditions, which can lead to a cascade of further reactions.

-

Polymerization: Acid or base-catalyzed polymerization of the furan ring.

-

Homocoupling (Wurtz-type reaction): Particularly under Grignard conditions, leading to the formation of 1,2-di(furan-2-yl)ethane.[4]

Q2: My this compound reagent has turned dark. Can I still use it?

A2: A dark coloration often indicates decomposition and the formation of impurities. It is highly recommended to purify the reagent before use, typically by distillation under reduced pressure or filtration through a short plug of silica gel. Using discolored reagent can lead to inconsistent results and low yields.

Q3: How does the choice of base impact the stability of this compound?

A3: The choice of base is critical. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) can promote decomposition of the furan ring via deprotonation.[2] Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are generally preferred as they are less likely to induce substrate degradation while still being effective in the catalytic cycle of many cross-coupling reactions.[5][6]

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues encountered during coupling reactions with this compound.

Guide 1: Low or No Product Formation

A lack of desired product is a common frustration. This guide will help you systematically diagnose the potential causes.

Caption: General troubleshooting workflow for low conversion rates.

Q: I have set up a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am only recovering starting materials. What should I check first?

A: For Suzuki-Miyaura reactions, several factors can lead to a lack of conversion.[7]

-

Cause 1: Inactive Catalyst. The Pd(0) active species may not have been generated or has been deactivated.

-

Solution:

-

Use a pre-catalyst: Employ a commercially available Pd(0) pre-catalyst or ensure your Pd(II) source (e.g., Pd(OAc)₂) is effectively reduced in situ.

-

Ligand Choice: For benzylic bromides, bulky electron-rich phosphine ligands like RuPhos or SPhos can be effective.[8]

-

Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

-

-

-

Cause 2: Poor Quality Boronic Acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation.

-

Solution:

-

Use fresh boronic acid: Ensure your boronic acid is of high purity.

-

Consider boronic esters: Pinacol esters of boronic acids are often more stable and can be used as an alternative.

-

-

-

Cause 3: Inappropriate Base or Solvent.

-

Solution:

-

Base Selection: Use a mild base like K₂CO₃ or K₃PO₄. Stronger bases may degrade the substrate.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often necessary to dissolve the base and facilitate the reaction.[9]

-

-

| Parameter | Recommendation for Suzuki Coupling |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | PPh₃, dppf, RuPhos, SPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |

| Temperature | 80-110 °C |

Q: My Sonogashira coupling of this compound with a terminal alkyne is not working. What are the key parameters to investigate?

A: Sonogashira couplings of benzylic bromides can be challenging.[10]

-

Cause 1: Catalyst System Inefficiency.

-

Solution:

-

Palladium Source: Pd(PPh₃)₂Cl₂ is a common choice.

-

Copper Co-catalyst: Ensure you are using a copper(I) source like CuI.

-

Ligand: Triphenylphosphine (PPh₃) is a standard ligand.

-

-

-

Cause 2: Unsuitable Base.

-

Solution: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically required. The base also often serves as the solvent or co-solvent.

-

-

Cause 3: Homocoupling of the Alkyne (Glaser Coupling). This is a common side reaction.

-

Solution:

-

Minimize Oxygen: Thoroughly degas your solvents and maintain an inert atmosphere.

-

Slow Addition: Add the alkyne slowly to the reaction mixture.

-

-

| Parameter | Recommendation for Sonogashira Coupling |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Cu Co-catalyst | CuI |

| Ligand | PPh₃ |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish with low conversion.

A: The Buchwald-Hartwig amination of benzylic halides requires careful optimization of the catalyst system.[11][12]

-

Cause 1: Inappropriate Ligand. The choice of ligand is crucial for this transformation.

-

Solution: Bulky, electron-rich biaryl phosphine ligands such as XPhos or t-BuXPhos are often effective for coupling with sterically demanding amines.[12]

-

-

Cause 2: Base is too strong or too weak.

-

Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if substrate decomposition is observed, a weaker base like Cs₂CO₃ could be trialed.[12]

-

-

Cause 3: Catalyst Inhibition. The amine substrate or product can sometimes inhibit the catalyst.

-

Solution:

-

Adjust Stoichiometry: Use a slight excess of the amine.

-

Higher Catalyst Loading: Increasing the catalyst loading may be necessary.

-

-

| Parameter | Recommendation for Buchwald-Hartwig Amination |

| Pd Pre-catalyst | [Pd(allyl)Cl]₂, Pd₂(dba)₃ |

| Ligand | XPhos, t-BuXPhos, TrixiePhos |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

Q: My attempt to form a Grignard reagent from this compound is resulting in a low yield of the desired organometallic species.

A: Grignard reagent formation is sensitive to reaction conditions.[13][14]

-

Cause 1: Presence of Water. Grignard reagents are highly basic and will be quenched by any protic source.

-

Solution: All glassware must be rigorously flame-dried under vacuum, and anhydrous solvents (typically THF or diethyl ether) must be used.

-

-

Cause 2: Inactive Magnesium. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.

-

Solution: Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.

-

-

Cause 3: Wurtz Homocoupling. The formed Grignard reagent can react with the starting bromide.[4]

-

Solution:

-

Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the bromide.

-

Maintain Moderate Temperature: While some initial heating may be required for initiation, the reaction is exothermic. Overheating can favor the Wurtz coupling.[15]

-

-

| Parameter | Recommendation for Grignard Formation |

| Solvent | Anhydrous THF, Anhydrous Diethyl Ether |

| Activation | Iodine crystal, 1,2-dibromoethane |

| Addition | Slow, dropwise addition of this compound |

| Temperature | Initiate with gentle heating, then maintain at a gentle reflux |

Guide 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Caption: Common side reactions of this compound.

Q: In my Suzuki coupling, I am observing a significant amount of a homocoupled byproduct of my arylboronic acid. How can I suppress this?

A: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.

-

Solution:

-

Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.

-

Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

-

Optimize Catalyst/Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.

-

Q: I am seeing a byproduct that appears to be the result of my this compound homocoupling. What causes this and how can I prevent it?

A: This is likely a Wurtz-type coupling, especially prevalent in Grignard reagent formation, but can also occur in palladium-catalyzed reactions.

-

Solution:

-

Slow Addition: As mentioned for Grignard formation, slow addition of the this compound is key.

-

Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor this bimolecular side reaction.

-

Choice of Catalyst System: In palladium-catalyzed reactions, a more active catalyst that favors the desired cross-coupling over oxidative addition to two molecules of the starting material may be beneficial.

-

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

-

To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add this compound (1.0 equiv.) and degassed solvent (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

-

The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - National Institutes of Health. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - National Institutes of Health. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents - ACS Publications. [Link]

-

Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - ResearchGate. [Link]

-

Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - ResearchGate. [Link]

-

Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. [Link]

-

ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis - ResearchGate. [Link]

-

Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]

-

Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ResearchGate. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. [Link]

-

Unlocking Chemical Synthesis: The Power of this compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed. [Link]

-

Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - National Institutes of Health. [Link]

-

Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - National Institutes of Health. [Link]

-

(PDF) Potassium carbonate supported efficient synthesis of new diethyl arylphosphoramidates - ResearchGate. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - National Institutes of Health. [Link]

-

Grignard Reaction - St. Olaf College. [Link]

-

Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Royal Society of Chemistry. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Quenching Procedures for Reactions Involving 2-(Bromomethyl)furan

Welcome to the comprehensive technical support guide for handling reactions involving 2-(bromomethyl)furan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into quenching procedures and troubleshooting common issues. This guide is structured to address specific experimental challenges in a direct question-and-answer format, moving beyond a rigid template to offer causal explanations and self-validating protocols.

Introduction to this compound Chemistry

This compound is a highly versatile bifunctional molecule, featuring a reactive bromomethyl group attached to a furan ring. This structure makes it an invaluable building block in organic synthesis, particularly for introducing the furyl moiety into a larger molecular framework through nucleophilic substitution reactions.[1] However, its high reactivity, coupled with the inherent sensitivity of the furan ring, presents unique challenges during reaction workup and quenching. Improper quenching can lead to a host of issues, including polymerization, ring-opening, and the formation of colored impurities, all of which can significantly impact reaction yield and product purity. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when quenching reactions with this compound?

The main concerns stem from the reactivity of both the bromomethyl group and the furan ring itself:

-

Unreacted this compound: This is a potent lachrymator and alkylating agent. It must be fully neutralized before workup and disposal.

-

Furan Ring Instability: The furan ring is sensitive to acidic conditions, which can lead to hydrolysis and ring-opening side reactions.[2]

-

Polymerization: Furan derivatives, especially under acidic or thermal stress, are prone to polymerization, often resulting in the formation of intractable tars and dark-colored solutions.[2][3]

-

Exothermic Reactions: Quenching can be exothermic, especially when neutralizing highly reactive reagents. This requires careful temperature control to prevent side reactions and ensure safety.

Q2: Which quenching agents are generally recommended for reactions involving this compound?

The choice of quenching agent depends on the specific reaction conditions, particularly the nature of the reagents being quenched (e.g., strong bases, unreacted electrophiles). A summary is provided in the table below:

| Reagent to be Quenched | Recommended Quenching Agent | Rationale & Key Considerations |

| Unreacted this compound | Nucleophilic amines (e.g., diethylamine, morpholine) or thiols (e.g., thiophenol) in an appropriate solvent. | These readily react with the electrophilic bromomethyl group to form more polar, water-soluble, and less hazardous derivatives that can be easily removed during aqueous workup. |

| Strong Organometallic Bases (e.g., n-BuLi) | Saturated aqueous ammonium chloride (NH₄Cl) solution.[4] | Provides a proton source to quench the base while maintaining a mildly acidic to neutral pH, which is generally well-tolerated by the furan ring. The reaction should be kept cold during the addition. |

| Strong Hydride Bases (e.g., NaH) | Methanol or Ethanol. | These protic solvents react with the hydride to generate hydrogen gas and the corresponding alkoxide. The addition should be done slowly and at a low temperature to control the gas evolution and exotherm. |

| Basic Reaction Conditions (e.g., K₂CO₃, NaOH) | Water or Saturated aqueous ammonium chloride (NH₄Cl) solution. | Water is often sufficient to dissolve the inorganic base. NH₄Cl can be used to neutralize any remaining strong base and buffer the solution. |

| Excess Nucleophile (e.g., amines, alkoxides) | Water or a dilute aqueous acid (e.g., 1M HCl). | The choice depends on the stability of the product to acidic conditions. If the product is acid-sensitive, water is preferred. |

Q3: My reaction mixture turned dark brown or black upon adding the quenching agent. What happened?

Dark coloration is a common issue when working with furan derivatives and often indicates decomposition or polymerization.[3] The likely causes include:

-

Acid-Catalyzed Decomposition: The quenching process may have generated a localized acidic environment, leading to the degradation of the furan ring.[2]

-

Polymerization: Residual unreacted this compound or other reactive intermediates can polymerize, especially if the temperature increases during quenching.

-

Oxidation: Furan rings can be susceptible to oxidation, leading to colored byproducts.

To mitigate this, ensure the quenching is performed at a low temperature (e.g., 0 °C or below) with vigorous stirring to dissipate heat and avoid localized concentration gradients of the quenching agent.

Troubleshooting Guides

Scenario 1: Williamson Ether Synthesis - Unexpectedly Low Yield and Tar Formation

Problem: You are performing a Williamson ether synthesis by reacting an alcohol with this compound using a strong base like sodium hydride (NaH). After quenching with water, you observe a low yield of the desired furfuryl ether and a significant amount of dark, sticky material.

Causality Analysis:

The formation of tar suggests polymerization of the furan moiety. This can be initiated by several factors in this reaction:

-

Excess this compound: If the reaction with the alkoxide is not complete, the unreacted this compound can self-polymerize, especially during heating or upon workup.

-

Localized Hotspots during Quenching: Adding water directly to NaH can be highly exothermic, creating localized high temperatures that promote polymerization.

-

Acidic Conditions during Workup: If the aqueous workup becomes acidic, the furan ring of the product or starting material can degrade.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Williamson ether synthesis.

Step-by-Step Protocol for Improved Quenching:

-

Monitor Reaction Completion: Before quenching, ensure the complete consumption of the limiting reagent by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

-

Quench with Methanol: Slowly add methanol dropwise to the reaction mixture to quench any unreacted NaH. This is a more controlled quench than using water.

-

Neutralize Excess this compound: If this compound was used in excess, add a small amount of a nucleophilic amine like diethylamine and stir for 30 minutes at 0 °C to scavenge the remaining electrophile.

-

Aqueous Workup: Add water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash with Brine: Wash the organic layer with brine to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Scenario 2: Reaction with an Amine - Formation of Multiple Products and Purification Difficulties